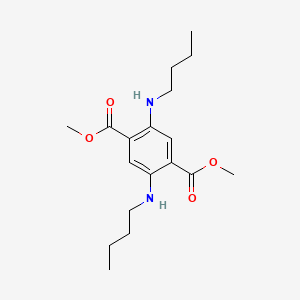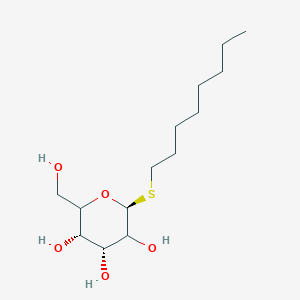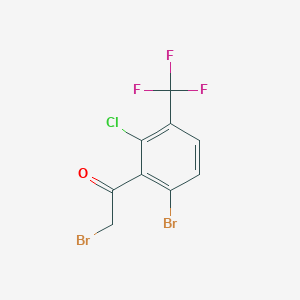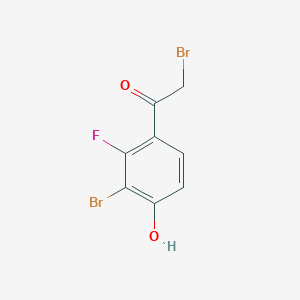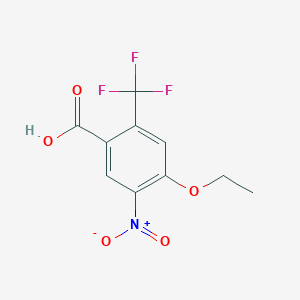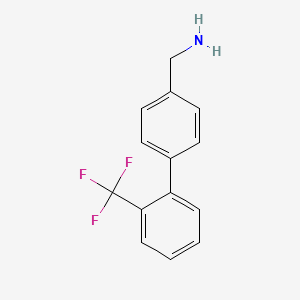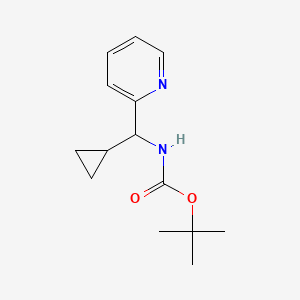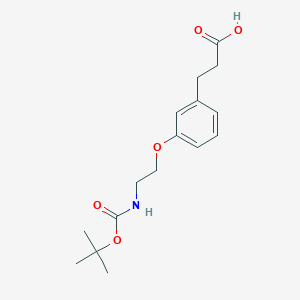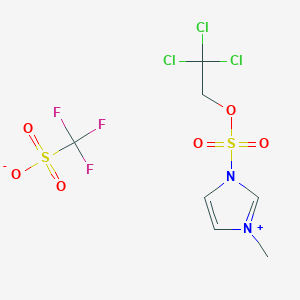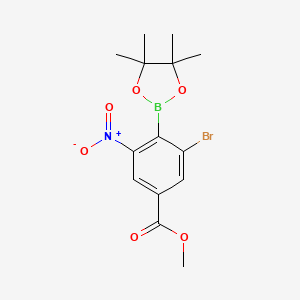![molecular formula C10H10BrNO2S B13720074 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde](/img/structure/B13720074.png)
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a bromo group at the 2-position, a dimethylamino group at the 6-position, and a thioxomethoxy group attached to the benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of 6-[(dimethylamino)thioxomethoxy]benzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Major Products Formed
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Oxidation: 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzoic acid.
Reduction: 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzyl alcohol.
Wissenschaftliche Forschungsanwendungen
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromo and dimethylamino groups can enhance its binding affinity and specificity towards certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-6-(dimethylamino)benzaldehyde: Lacks the thioxomethoxy group, which may affect its reactivity and biological activity.
2-Bromo-6-(methoxy)benzaldehyde: Contains a methoxy group instead of the dimethylamino group, leading to different chemical properties.
2-Bromo-6-(difluoromethoxy)benzaldehyde: The presence of difluoromethoxy group alters its electronic properties and reactivity.
Uniqueness
2-Bromo-6-[(dimethylamino)thioxomethoxy]benzaldehyde is unique due to the combination of bromo, dimethylamino, and thioxomethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H10BrNO2S |
|---|---|
Molekulargewicht |
288.16 g/mol |
IUPAC-Name |
O-(3-bromo-2-formylphenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C10H10BrNO2S/c1-12(2)10(15)14-9-5-3-4-8(11)7(9)6-13/h3-6H,1-2H3 |
InChI-Schlüssel |
ZWHMFDCYWVMIPA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=S)OC1=C(C(=CC=C1)Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719993.png)
![4-Boc-3-[(2,6-dichloro-4-pyridyl)difluoromethyl]morpholine](/img/structure/B13719994.png)
